molecular formula C21H15N3O3S B3019000 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate CAS No. 477857-50-4

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate

Cat. No.: B3019000
CAS No.: 477857-50-4
M. Wt: 389.43
InChI Key: KLYYNQXQLCQNDD-UHFFFAOYSA-N
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Description

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is a complex organic compound that features a combination of pyridine, pyrimidine, and benzenesulfonate groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine and Pyrimidine Rings: The initial step involves the synthesis of the pyridine and pyrimidine rings through cyclization reactions.

    Coupling Reaction: The pyridine and pyrimidine rings are then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl sulfonamide
  • 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl methylsulfonate

Uniqueness

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-28(26,18-6-2-1-3-7-18)27-17-11-9-16(10-12-17)21-23-15-13-20(24-21)19-8-4-5-14-22-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYYNQXQLCQNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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